molecular formula C14H24N2O3 B6088144 tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate

tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate

Cat. No. B6088144
M. Wt: 268.35 g/mol
InChI Key: AGLCHEISDRWFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-piperidine or Boc-pip and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate is not fully understood. However, it is believed to act as a prodrug, which is converted into an active metabolite in the body. The active metabolite is then responsible for the pharmacological effects of the compound.
Biochemical and Physiological Effects:
Tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects. It also has anxiolytic and antidepressant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate in lab experiments is its high yield and purity. It is also readily available and relatively inexpensive. However, one of the limitations is its potential toxicity, which can be a significant concern in certain experiments.

Future Directions

There are several future directions for the research of tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate. One of the significant areas of research is the development of new drugs using this compound as a building block. Another area of research is the investigation of its potential use in the treatment of various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate is a versatile compound that has significant potential in various fields. Its synthesis method is straightforward, and it has been extensively used in scientific research for various applications. Further research is needed to explore its full potential in the development of new drugs and the treatment of various diseases.

Synthesis Methods

The synthesis of tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate involves the reaction of tert-butyl carbamate with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification.

Scientific Research Applications

Tert-butyl [1-(cyclopropylcarbonyl)-3-piperidinyl]carbamate has been extensively used in scientific research for various applications. One of the significant applications is in the synthesis of pharmaceuticals. This compound is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anti-inflammatory drugs.

properties

IUPAC Name

tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-5-4-8-16(9-11)12(17)10-6-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLCHEISDRWFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [1-(cyclopropylcarbonyl)piperidin-3-yl]carbamate

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